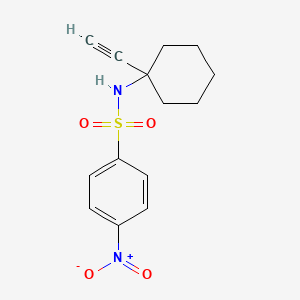

N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Versatility in Chemistry

N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide is a part of the broader class of nitrobenzenesulfonamides, which have shown exceptional versatility in chemical reactions. For example, 2- and 4-nitrobenzenesulfonamides, related to the compound , are easily alkylated to give N-alkylated sulfonamides in high yields. These can be deprotected via Meisenheimer complexes, yielding secondary amines efficiently (Fukuyama et al., 1995).

Bacterial Biofilm Inhibition

Recent research has explored the use of nitrobenzenesulfonamides, including derivatives similar to this compound, for inhibiting bacterial biofilms. Specific derivatives have shown effective inhibition against biofilms of Escherichia coli and Bacillus subtilis, indicating potential applications in combating bacterial infections (Abbasi et al., 2020).

Computational Studies

The structural and electronic properties of nitrobenzenesulfonamide derivatives have been explored using computational methods. These studies provide valuable insights into the molecular behavior and interaction potentials of these compounds, which can guide their applications in various scientific fields (Murthy et al., 2018).

Chemical Synthesis Applications

The compound's class has been used in chemoselective N-acylation reactions, demonstrating their utility in selective chemical synthesis processes. This illustrates the broad applicability of nitrobenzenesulfonamides in synthetic chemistry (Ebrahimi et al., 2015).

Advanced Intermediates for Heterocycles

Nitrobenzenesulfonamides have been used to synthesize advanced intermediates towards nitrogenous heterocycles. This is particularly relevant in the development of new pharmaceuticals and materials (Kisseljova et al., 2014).

Role in Carbonic Anhydrase Inhibition

Certain nitrobenzenesulfonamides have shown potential as inhibitors of human carbonic anhydrases, which is significant for therapeutic applications, especially in the treatment of various disorders (Sapegin et al., 2018).

Mechanism of Action

Mode of Action

It is suggested that it may interact with its targets, potentially carbonic anhydrases, leading to changes in their activity . This interaction could alter the normal functioning of these enzymes, affecting various biochemical processes.

Biochemical Pathways

Given the potential inhibition of carbonic anhydrases, it could impact processes such as ph regulation and electrolyte balance

Pharmacokinetics

Similar compounds like ethinamate have been used as short-acting sedative-hypnotic medications . The regular use of such medications can result in the development of drug tolerance .

Result of Action

Based on the potential targets, it could lead to changes in enzyme activity, potentially affecting cellular processes such as ph regulation and electrolyte balance .

properties

IUPAC Name |

N-(1-ethynylcyclohexyl)-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-2-14(10-4-3-5-11-14)15-21(19,20)13-8-6-12(7-9-13)16(17)18/h1,6-9,15H,3-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZBZGDXHVLBFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[1,3-Benzothiazol-2-yl(ethyl)amino]-2-oxoethyl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B3007477.png)

![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B3007481.png)

![1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3007482.png)

![2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3007491.png)